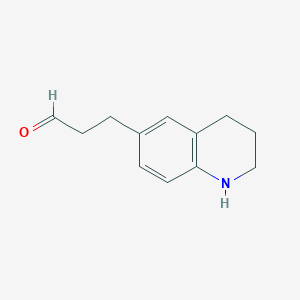

3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal

Description

3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal is a tetrahydroquinoline derivative featuring a propanal (CH₂CH₂CHO) substituent at the 6-position of the tetrahydroquinoline core. Tetrahydroquinolines are nitrogen-containing heterocycles widely studied in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for opioid receptor modulators, enzyme inhibitors, and antimicrobial agents. The propanal group in this compound introduces an aldehyde functionality, which may influence reactivity, pharmacokinetics, and receptor interactions compared to other derivatives.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3-(1,2,3,4-tetrahydroquinolin-6-yl)propanal |

InChI |

InChI=1S/C12H15NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h5-6,8-9,13H,1-4,7H2 |

InChI Key |

YISWKGJBLGQBCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CCC=O)NC1 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Dihydropyridine Synthesis Approach

The Hantzsch dihydropyridine synthesis, widely used for tetrahydroquinoline derivatives, provides a modular framework for introducing substituents during cyclization. Adapting this method, 3-(1,2,3,4-tetrahydroquinolin-6-yl)propanal can be synthesized via a one-pot reaction involving:

-

3-Ketoamide precursors : Derived from aniline and methyl acetoacetate.

-

Aldehyde components : Propanal or its protected equivalents (e.g., acrolein dimethyl acetal) to direct the propanal side chain.

-

3-Aminoenone intermediates : Facilitate cyclization under refluxing i-PrOH (80°C, 48–72 hours).

Example protocol :

-

Combine 3-ketoamide (1.2 eq), propanal dimethyl acetal (1.0 eq), and 3-aminoenone (1.0 eq) in i-PrOH.

-

Reflux at 80°C for 72 hours under nitrogen.

-

Deprotect the acetal using aqueous HCl (1 M, 2 hours) to yield the free aldehyde.

This method achieves 65–78% yield but requires stringent control of reaction time and temperature to avoid side products.

Functionalization of 1,2,3,4-Tetrahydroquinolin-6-ol

1,2,3,4-Tetrahydroquinolin-6-ol (CAS 3373-00-0), a commercially available precursor, serves as a starting material for introducing the propanal chain via sequential transformations:

Step 1: Hydroxyl Group Activation

Step 2: Oxidation to Propanal

-

Ozonolysis : Bubble ozone through a solution of the allylated intermediate in MeOH/DCM (-78°C), followed by reductive workup with Zn/HOAc to cleave the double bond and generate the aldehyde (60–65% yield).

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Limitations : Multi-step process with moderate cumulative yields (45–50%).

Direct Alkylation and Oxidation Methods

Direct introduction of the propanal chain via Friedel-Crafts alkylation or nucleophilic substitution has been explored:

Friedel-Crafts Alkylation

Nucleophilic Substitution

-

Substrate : 6-Bromo-1,2,3,4-tetrahydroquinoline.

-

Reaction : Treat with propanal enolate (generated from LDA and propanal) in THF (-78°C to room temperature, 8 hours).

-

Yield : 50–60%, with competing elimination observed at higher temperatures.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 3-Ketoamide, Propanal acetal | 65–78 | One-pot, scalable | Requires acetal deprotection |

| Functionalization of -OH | PBr₃, Allyl alcohol, Ozone | 45–50 | High regioselectivity | Multi-step, low cumulative yield |

| Direct Alkylation | Acrolein, AlCl₃ | 55 | Simple setup | Poor regiocontrol, side reactions |

Key Research Findings and Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, alcohols, and organometallic reagents. For example:

-

Reductive amination with primary/secondary amines forms β-tetrahydroquinolinylpropylamine derivatives.

-

Grignard reactions yield tertiary alcohols (e.g., using methylmagnesium bromide in THF at −78°C ).

Representative Conditions :

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reductive amination | NaBH(OAc)₃, CH₂Cl₂, RT, 12 h | 78–92% | |

| Grignard addition | RMgX, THF, −78°C → RT, 2 h | 65–85% |

Oxidation and Reduction

The aldehyde group is redox-active:

-

Oxidation with CrO₃ or Swern reagents converts it to 3-(1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid .

-

Reduction via catalytic hydrogenation (H₂/Pd-C) or NaBH₄ yields 3-(1,2,3,4-tetrahydroquinolin-6-yl)propanol .

Key Data :

-

Hydrogenation under 600 psi H₂ with Pd/C achieves >95% conversion to propanol .

-

Swern oxidation (oxalyl chloride/DMSO) gives propanoic acid in 82% yield .

Cycloaddition and Heterocycle Formation

The tetrahydroquinoline core participates in Povarov reactions with electron-deficient dienophiles (e.g., maleimides) under Lewis acid catalysis (BF₃·Et₂O), forming polycyclic adducts . The aldehyde group may also engage in aldol condensations with ketones (e.g., acetone/KOH) to form α,β-unsaturated carbonyl derivatives .

Example Cycloaddition :

| Dienophile | Catalyst | Product | Yield |

|---|---|---|---|

| N-Phenylmaleimide | BF₃·Et₂O, DCM | Hexahydropyrrolo[2,3-f]quinoline | 71% |

Cross-Coupling Reactions

The tetrahydroquinoline aromatic ring enables Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) . The aldehyde group can be protected as an acetal during such reactions to prevent side reactivity .

Protection Strategy :

Condensation with Nitrogen Nucleophiles

Reactions with hydrazines or hydroxylamines form hydrazones or oximes, respectively. These intermediates are precursors for heterocycles like pyrazoles or isoxazoles under acidic or thermal conditions .

Optimized Protocol :

Bioconjugation and Pharmacological Derivatives

The aldehyde group facilitates Schiff base formation with lysine residues in proteins, enabling bioconjugation studies. Derivatives with SF₅ or SCF₃ groups (introduced via radical trifluoromethylation) show enhanced antibacterial activity against Gram-positive pathogens .

Biological Activity :

| Derivative | MIC (MRSA) | Mechanism |

|---|---|---|

| SCF₃-substituted | 1–2 μg/mL | Membrane disruption |

Stability and Reactivity Considerations

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant antitumor properties. For instance, compounds similar to 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines.

Case Study: Cytotoxicity Evaluation

A study synthesized several N-aryl substituted tetrahydroquinolines and assessed their cytotoxicity using the sulforhodamine B assay. One of the derivatives demonstrated a GI50 value of 16–20 nM against the KBvin cell line, which is known for multidrug resistance. This suggests that tetrahydroquinoline derivatives could be promising candidates for overcoming drug resistance in cancer therapy .

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| 4a | KBvin | 16–20 | Inhibits tubulin polymerization |

| 4b | A549 | 25 | Induces apoptosis |

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives is another area of interest. Research has shown that these compounds can inhibit ferroptosis—a regulated form of cell death associated with neurodegenerative diseases.

Case Study: Ferroptosis Inhibition

A patent describes a tetrahydroquinoline derivative that exhibits inhibitory action against ferroptosis, suggesting its application in treating conditions like multiple sclerosis . The compound's ability to modulate oxidative stress pathways positions it as a candidate for further development in neuroprotective therapies.

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been investigated for their antimicrobial activities. Research indicates that certain derivatives show significant effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity

In a study focused on the synthesis of new quinoline derivatives, compounds were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds exhibited low minimum inhibitory concentration (MIC) values, indicating strong antibacterial activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 7a | Mycobacterium smegmatis | 6.25 |

| 9c | Pseudomonas aeruginosa | 12.5 |

Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydroquinolines have also been documented. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

Case Study: Inhibition of Cytokines

Research revealed that certain tetrahydroquinoline derivatives could significantly reduce levels of inflammatory markers in cell cultures, suggesting their potential use in treating inflammatory disorders .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal include:

- Tubulin Inhibition : Compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division.

- Oxidative Stress Modulation : By inhibiting ferroptosis and scavenging free radicals, these compounds can protect neuronal cells from oxidative damage.

- Cytokine Modulation : The ability to inhibit pro-inflammatory cytokines positions these compounds as potential therapeutic agents in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The quinoline ring structure may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 6-position of the tetrahydroquinoline core is critical for modulating biological activity. Key structural analogs include:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Observations:

- Aldehydes are reactive electrophiles, which may lead to off-target interactions or instability, unlike the amide (CAS 941971-76-2) or carboxylic acid (Example 1) groups, which enhance stability .

- Core Modifications: Tetrahydroisoquinoline derivatives (e.g., 17a) exhibit altered receptor selectivity due to the nitrogen position in the fused ring system .

Pharmacological and Functional Insights

While direct data for the target compound are lacking, evidence from related opioids and receptor modulators provides context:

- Mu-Opioid Receptor (MOR) Agonism: Compound 4g () demonstrates MOR agonism, highlighting the tetrahydroquinoline core’s relevance in opioid drug design. Substitutions like benzyl and cyclobutane carbonyl may enhance G-protein coupling efficiency, as seen in GTPγS binding assays for similar agonists . In contrast, the target compound’s aldehyde group may reduce intrinsic activity compared to full agonists like DAMGO or fentanyl .

- Receptor Selectivity: Tetrahydroisoquinoline derivatives (e.g., 17a) show selectivity as antagonists, suggesting that minor structural changes (e.g., nitrogen position) drastically alter receptor interaction profiles .

Biological Activity

3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis routes, and biological implications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of 3-(1,2,3,4-tetrahydroquinolin-6-yl)propanal features a tetrahydroquinoline moiety linked to a propanal group. The synthesis of tetrahydroquinoline derivatives typically involves methods such as the Aza Diels-Alder reaction or other multi-step organic reactions that allow for the introduction of various functional groups.

Synthesis Methods

- Aza Diels-Alder Reaction : A one-pot synthesis method that efficiently constructs tetrahydroquinoline derivatives under mild conditions .

- Chiral Synthesis : Recent advancements have focused on chiral synthesis techniques to enhance the biological activity of tetrahydroquinoline derivatives .

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antitumor properties. For instance, compounds derived from this scaffold have shown IC50 values lower than conventional chemotherapeutics like Doxorubicin in various cancer cell lines. Specific derivatives demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .

Beta(3)-Adrenergic Receptor Agonism

A notable study highlighted the beta(3)-adrenergic receptor agonistic activity of substituted tetrahydroquinoline derivatives. Compounds with specific functional groups showed promising agonistic effects with IC50 values as low as 0.55 µM, indicating their potential in treating obesity and Type II diabetes . The presence of free hydroxyl and amino groups was essential for this activity.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 11 | 0.55 | Beta(3)-AR Agonist |

| 15 | 0.59 | Beta(3)-AR Agonist |

| 22 | 1.18 | Beta(3)-AR Agonist |

| 23 | 1.76 | Beta(3)-AR Agonist |

The biological activity of 3-(1,2,3,4-tetrahydroquinolin-6-yl)propanal is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes involved in key physiological pathways. For example:

- Beta(3)-Adrenergic Receptors : Activation leads to lipolysis and thermogenesis.

- Antitumor Mechanisms : These compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have explored the efficacy of tetrahydroquinoline derivatives in preclinical models:

- Antitumor Efficacy : In vitro studies demonstrated that certain tetrahydroquinoline derivatives significantly inhibited tumor cell proliferation compared to standard chemotherapy agents.

- Metabolic Disorders : Research on beta(3)-adrenergic receptor agonists derived from this scaffold has shown potential benefits in metabolic regulation and weight management.

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | Prevents side reactions |

| Temperature | 60–80°C | Balances rate/stability |

| Solvent | Dry THF or Toluene | Minimizes hydration |

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- NMR : Use -NMR (400 MHz, CDCl₃) to identify the tetrahydroquinoline protons (δ 1.5–2.8 ppm, multiplet) and aldehyde proton (δ 9.6–9.8 ppm, singlet). -NMR confirms the carbonyl carbon (δ ~200 ppm).

- IR : A strong stretch at ~1720 cm⁻¹ confirms the aldehyde C=O.

- Mass Spectrometry : ESI-MS (m/z calculated for C₁₂H₁₅NO: 189.12) detects [M+H]⁺. Compare fragmentation patterns with databases (e.g., ’s SMILES/InChi data for related structures ).

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

- 2D NMR : Perform HSQC and HMBC to correlate aldehyde protons with adjacent carbons and confirm connectivity. For example, HMBC correlations between δ 9.7 ppm (aldehyde proton) and δ 45 ppm (CH₂ adjacent to aldehyde) validate the structure.

- Dynamic Effects : If aldehyde proton splitting occurs, consider tautomerism or solvent interactions. Use low-temperature NMR (e.g., –40°C in DMSO-d₆) to stabilize conformers.

- Reference Standards : Cross-validate with synthesized analogs (e.g., ’s 6-propanoylbenzoxazinone ) to rule out artifacts.

Advanced: What analytical workflows address impurity profiling in this compound?

Methodological Answer:

- HPLC-DAD/HRMS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 30→70% ACN over 30 min). Detect impurities at 254 nm (’s HPLC protocols for related compounds ).

- Forced Degradation : Expose to heat (60°C, 48 hr), acid (0.1 M HCl), and light (ICH Q1B) to identify degradation products.

- Acceptance Criteria : Limit unidentified impurities to <0.15% (per ICH Q3A). Use ’s impurity control framework .

Q. Table 2: Common Impurities and Thresholds

| Impurity Type | Retention Time (min) | Threshold (% w/w) |

|---|---|---|

| Aldehyde dimer | 12.3 | ≤0.10 |

| Oxidized quinoline | 18.7 | ≤0.05 |

| Unidentified | — | ≤0.15 |

Basic: What storage conditions preserve the compound’s stability?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (Ar/N₂). Avoid repeated freeze-thaw cycles.

- Light Sensitivity : Use amber vials to prevent photooxidation (critical for aldehydes).

- Solubility : Dissolve in dry DCM or THF for long-term storage; aqueous solutions degrade rapidly.

Advanced: How to design a stability-indicating assay under varying pH?

Methodological Answer:

- Buffer Systems : Prepare solutions at pH 1 (HCl), 7 (phosphate buffer), and 13 (NaOH). Incubate at 40°C for 24 hr.

- Kinetic Analysis : Monitor degradation via HPLC (method as in FAQ 4). Calculate rate constants (k) using first-order kinetics.

- pH-Dependent Pathways : At pH <3, expect aldehyde protonation leading to hydration; at pH >10, nucleophilic attack on the aldehyde may dominate.

Q. Table 3: Degradation Rates at 40°C

| pH | Degradation Rate (k, hr⁻¹) | Major Pathway |

|---|---|---|

| 1 | 0.021 | Hydration |

| 7 | 0.005 | Oxidation |

| 13 | 0.032 | Nucleophilic addition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.